3-(Bromomethyl)aniline
Overview
Description
3-(Bromomethyl)aniline is an organic compound with the molecular formula C7H8BrN It is a derivative of aniline, where a bromomethyl group is attached to the benzene ring at the meta position relative to the amino group
Mechanism of Action
Target of Action
3-(Bromomethyl)aniline is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The mode of action of this compound involves its interaction with the organoboron reagents in the SM coupling . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron groups, which are formally nucleophilic, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds through the interaction of organoboron reagents with palladium . The downstream effects of this pathway include the formation of new organic compounds through carbon–carbon bond formation .
Result of Action
The result of the action of this compound is the formation of new organic compounds through the SM coupling reaction . This reaction allows for the formation of carbon–carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagents used in the reaction can influence the efficacy and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)aniline typically involves a multi-step process:
Nitration: The starting material, benzene, undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to form aniline.
Bromination: Aniline is subjected to bromination to introduce the bromomethyl group at the meta position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.
Reduction Products: Reduction typically yields aminomethyl derivatives.
Scientific Research Applications
3-(Bromomethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the development of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-(Chloromethyl)aniline: Similar in structure but with a chlorine atom instead of bromine.
3-(Fluoromethyl)aniline: Contains a fluorine atom in place of bromine.
3-(Iodomethyl)aniline: Features an iodine atom instead of bromine.
Uniqueness: 3-(Bromomethyl)aniline is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a balanced choice for various synthetic applications, offering a good compromise between reactivity and stability.
Biological Activity
3-(Bromomethyl)aniline, an organic compound with the molecular formula C7H8BrN, is a derivative of aniline where a bromomethyl group is attached to the benzene ring at the meta position relative to the amino group. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique biological activities and applications.
Molecular Structure:
- Molecular Formula: C7H8BrN
- Molecular Weight: 186.05 g/mol
- IUPAC Name: this compound
Synthesis:
The synthesis of this compound typically involves several steps:
- Nitration of Benzene to form nitrobenzene.
- Reduction of Nitrobenzene to produce aniline.
- Bromination of Aniline to introduce the bromomethyl group at the meta position.
This multi-step process allows for the controlled introduction of functional groups, making this compound a versatile intermediate in organic synthesis .
This compound primarily acts through its participation in various chemical reactions, notably the Suzuki–Miyaura (SM) cross-coupling reaction. In this context, it interacts with organoboron reagents, facilitating the formation of new carbon-carbon bonds. This mechanism is crucial for synthesizing biologically active compounds .
Antimicrobial and Cytotoxic Properties
Recent studies have highlighted the potential antimicrobial and cytotoxic activities of compounds derived from or related to this compound. For instance, derivatives containing similar structural motifs have shown promising results against various pathogens and cancer cell lines. The biological activity often correlates with the electron-withdrawing properties of substituents on the aromatic ring, which enhance lipophilicity and facilitate cellular uptake .
Case Studies and Research Findings
- Antiviral Activity: A study demonstrated that modifications on anilide derivatives can lead to significant antiviral properties. Compounds with electron-withdrawing groups exhibited higher inhibition rates against viral growth while maintaining low cytotoxicity .
- Cytotoxicity Assessment: Research involving various substituted anilines indicated that those with bromomethyl groups displayed enhanced cytotoxic effects against specific cancer cell lines compared to their non-brominated counterparts .
- Enzyme Inhibition: this compound has been explored as a potential inhibitor for acetylcholinesterase, suggesting applications in neuropharmacology, particularly in treating conditions like Alzheimer's disease .
Comparative Analysis
Compound | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |
---|---|---|---|
This compound | Moderate | Moderate | SM coupling; enzyme inhibition |
3-(Chloromethyl)aniline | Low | Low | SM coupling |
3-(Iodomethyl)aniline | High | High | SM coupling; enzyme inhibition |
This table illustrates how variations in halogen substitution affect biological activity, with bromine providing a balance between reactivity and stability compared to chlorine and iodine.
Properties
IUPAC Name |
3-(bromomethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLCUHSIABCHRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611703 | |
Record name | 3-(Bromomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130462-63-4 | |
Record name | 3-(Bromomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70611703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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